2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is an organic compound with a distinctive molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 4-(ethylthio)phenyl derivative: : The synthesis often begins with a Friedel-Crafts alkylation reaction to introduce the ethylthio group to the benzene ring.
Thiazole formation: : The thiazole ring can be formed through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone under acidic or basic conditions.
Amide bond formation: : The final step involves coupling the two halves of the molecule via an amide bond formation, typically using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling reagent.
Industrial Production Methods
Industrial production might involve continuous flow reactors to ensure a consistent supply of intermediates and to enhance the efficiency of multi-step synthesis, allowing for better scalability and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, the thioether group could be converted to a sulfoxide or sulfone.
Reduction: : The nitro or carbonyl functionalities within the molecule could undergo reduction to their respective amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA)
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: : Halogenation with N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Sulfoxides and sulfones from oxidation
Amines and alcohols from reduction
Halogenated and nitrated derivatives from substitution
Scientific Research Applications
Chemistry
Organic Synthesis: : As a precursor for more complex molecules in organic synthesis.
Catalysis: : Potential use in catalytic cycles due to its unique electronic properties.
Biology and Medicine
Pharmaceutical Development: : Investigated for its potential as a bioactive molecule in drug development, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: : Utilized as a molecular probe to study biological processes due to its reactive functional groups.
Industry
Material Science: : Explored for its applications in designing new materials with specific electronic or optical properties.
Polymer Chemistry: : Potential use in creating functionalized polymers with desirable traits.
Mechanism of Action
The compound exerts its effects through interactions with various biological targets. Its mechanism may involve:
Binding to Enzymes: : Inhibiting enzymatic activity by interacting with the active site, thus modulating metabolic pathways.
Receptor Interaction: : Binding to cell surface receptors to trigger a cascade of intracellular events.
DNA Intercalation: : Inserting itself between DNA bases, potentially disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
2-(4-(Butylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Uniqueness
Ethylthio Group: : The ethylthio substitution imparts distinct electronic and steric properties, influencing its reactivity and binding affinities.
Bioactivity Profile: : Exhibits unique biological activities compared to its analogs, possibly due to its specific interactions with biological targets.
This deep dive should give you a solid overview of 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide and its potential applications. Curious to know more about any specific aspect? Let's continue the journey!
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJMGOXBXWPZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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